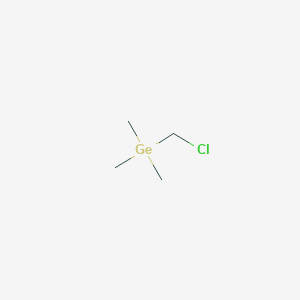
Chloromethyltrimethylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyltrimethylgermane is an organogermanium compound with the molecular formula C4H11ClGe It is a member of the trialkylgermanes family and is characterized by the presence of a chloromethyl group attached to a trimethylgermane moiety
Métodos De Preparación
Chloromethyltrimethylgermane can be synthesized through several methods. One common synthetic route involves the reaction of methyllithium with trichloro(chloromethyl)germane . This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Another method involves the formation of a Grignard reagent from this compound, which can then be used to synthesize various carbofunctional germanium compounds .
Análisis De Reacciones Químicas
Chloromethyltrimethylgermane undergoes a variety of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Rearrangement Reactions: Under the action of aluminum chloride, this compound can rearrange into chloroethyldimethylgermane.
Formation of Grignard Reagents: This compound readily forms a Grignard reagent, which can be used to synthesize various other compounds such as (trimethylgermyl)-acetic acid and 3-butenyltrimethylgermane.
Aplicaciones Científicas De Investigación
Chloromethyltrimethylgermane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organogermanium compounds, which are valuable in organic synthesis.
Materials Science: Organogermanium compounds, including this compound, are used in the development of advanced materials due to their unique properties.
Medicinal Chemistry: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of chloromethyltrimethylgermane involves its ability to form reactive intermediates, such as Grignard reagents, which can then participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the nature of the reactions and the reagents used.
Comparación Con Compuestos Similares
Chloromethyltrimethylgermane can be compared with other similar compounds, such as:
Chloromethyltrimethylsilane: Both compounds undergo similar types of reactions, including substitution and rearrangement reactions.
Trimethylgermylmethanol: This compound is another organogermanium compound that can be synthesized from this compound.
Trimethylgermylacetic Acid: This compound is synthesized from the Grignard reagent formed from this compound.
This compound is unique due to its specific reactivity and the types of compounds it can form, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
chloromethyl(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNHDYVIBKUBQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClGe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463651 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5830-55-7 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














